4-((4-Hydroxyphenoxy)carbonyl)benzoic acid

Description

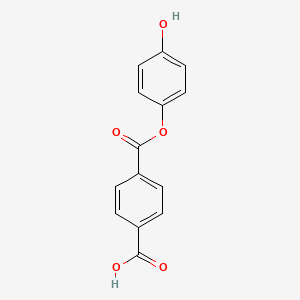

4-((4-Hydroxyphenoxy)carbonyl)benzoic acid is a benzoic acid derivative featuring a 4-hydroxyphenoxy carbonyl group at the para position of the benzene ring (Figure 1). This structure combines the carboxylic acid functionality of benzoic acid with an ester-linked 4-hydroxyphenoxy moiety, conferring unique physicochemical properties.

Properties

IUPAC Name |

4-(4-hydroxyphenoxy)carbonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-11-5-7-12(8-6-11)19-14(18)10-3-1-9(2-4-10)13(16)17/h1-8,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEZMJBFYPYLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxyphenoxy)carbonyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-hydroxyphenyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxyphenoxy)carbonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and related derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

4-((4-Hydroxyphenoxy)carbonyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Hydroxyphenoxy)carbonyl)benzoic acid involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Key Structural Features :

- Carboxylic Acid Group : Enhances solubility in polar solvents and enables hydrogen bonding.

- Ester Linkage: The carbonyl group bridges the benzoic acid and 4-hydroxyphenoxy moieties, influencing hydrolytic stability.

- Phenolic Hydroxyl Group: Introduces acidity (pKa ~10–12) and redox activity.

Synthetic routes often involve coupling reactions between 4-hydroxybenzoic acid derivatives and activated carbonyl intermediates, as seen in analogous compounds (e.g., sodium-mediated esterification in ).

Comparison with Structurally Similar Compounds

4-Hydroxybenzoic Acid (4-HB)

Structure: Simplest analog, lacking the phenoxy carbonyl group. Properties:

- Higher water solubility (logP ~1.1 vs. ~2.5 for the target compound).

- Lower thermal stability due to the absence of the ester group.

Applications : Widely used as a preservative and precursor for parabens .

4-[(Benzyloxy)carbonyl]benzoic Acid

Structure: Benzyloxy carbonyl substituent instead of 4-hydroxyphenoxy. Properties:

- Increased lipophilicity (logP ~3.2) due to the benzyl group.

- Lower hydrolytic stability compared to the target compound, as benzyl esters are more prone to cleavage.

Applications : Intermediate in peptide synthesis and polymer chemistry .

3-(4-Hydroxyphenoxy)benzoic Acid (Cypermethrin Metabolite)

Structure: Hydroxyphenoxy group at the meta position. Properties:

- Altered acidity (meta substitution reduces resonance stabilization of the carboxylate).

- Higher metabolic reactivity, forming sulfate esters (e.g., 3-(4-hydroxyphenoxy)benzoic acid O-sulphate ester) . Applications: Studied in pesticide metabolism and environmental toxicology.

4-(Methoxycarbonyl)benzoic Acid

Structure: Methoxy ester instead of phenoxy. Properties:

- Lower molecular weight (MW 194 vs. 272 for the target compound).

- Reduced steric hindrance, favoring nucleophilic substitution reactions. Applications: Used in HPLC analysis and as a monomer for polyesters .

Physicochemical and Functional Comparisons

Table 1. Key Properties of 4-((4-Hydroxyphenoxy)carbonyl)benzoic Acid and Analogs

Reactivity and Functional Group Interactions

- Hydrolysis : The ester group in the target compound is more stable under acidic conditions than benzyl or methyl esters but susceptible to alkaline hydrolysis .

- Coordination Chemistry: The carboxylic acid and phenolic hydroxyl groups enable chelation with metal ions (e.g., Mn²⁺ in ), forming octahedral complexes.

- Biological Activity: Unlike 4-HB, the phenoxy carbonyl group may reduce antimicrobial efficacy but enhance binding to hydrophobic targets .

Biological Activity

4-((4-Hydroxyphenoxy)carbonyl)benzoic acid, also known by its CAS number 158120-00-4, is an organic compound with significant biological activity. This compound features a phenolic hydroxyl group and a carboxylic acid group, which contribute to its chemical reactivity and potential therapeutic applications. The compound is synthesized through the reaction of 4-hydroxybenzoic acid with 4-hydroxyphenyl chloroformate under basic conditions, typically utilizing dichloromethane as a solvent and triethylamine as a base.

Antioxidant Properties

The phenolic structure of this compound allows it to act as an antioxidant. It can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress in biological systems. This mechanism is crucial in preventing cellular damage and has implications for various diseases linked to oxidative stress, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. By modulating the activity of specific enzymes and receptors involved in inflammatory pathways, it could potentially be used in therapeutic strategies for conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, showing significant bactericidal effects. For instance, it demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as a lead compound in developing new antimicrobial agents .

Case Studies and Research Findings

A study focusing on the biological activity of phenolic compounds highlighted the role of derivatives like this compound in enhancing health outcomes through their bioactive properties. The research showed that consumption of organic products increased the excretion of phenolic metabolites, including 4-hydroxybenzoic acid, which is structurally related to our compound of interest. This suggests a link between dietary intake of such compounds and improved health markers in humans .

Table: Summary of Biological Activities

| Activity | Effect | References |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antimicrobial | Effective against S. aureus and P. aeruginosa |

The mechanism of action of this compound involves several biochemical interactions:

- Antioxidant Activity : The phenolic hydroxyl group donates hydrogen atoms to free radicals.

- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Modulation : It has the potential to interact with various cellular receptors, affecting cellular signaling processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.